1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the addition of the cyclopropyl, pyrrolidinone, and carboxamide groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperidine ring would provide a basic nitrogen atom, the cyclopropyl group would add strain to the molecule, the pyrrolidinone group would introduce a carbonyl group and a secondary amine, and the carboxamide group would add another carbonyl group and a primary amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and amine groups could make it soluble in polar solvents. The cyclic structure could also influence its boiling and melting points .Scientific Research Applications
Synthesis and Antibacterial Properties
1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which include structures related to 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide, have been studied for their synthesis and reactions. These compounds show potential as antibacterial agents. The study by Miyamoto et al. (1987) involves the synthesis of these compounds from 2,6-dichloro-5-fluoronicotinic acid derivatives. This research contributes to the understanding of how structural modifications in such compounds can influence their antibacterial properties (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
CGRP Receptor Inhibition
The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, which is structurally similar to the compound , has been identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The study by Cann et al. (2012) details a convergent, stereoselective, and economical synthesis of this compound. This research is significant in understanding the therapeutic potential of such compounds in modulating CGRP receptors (Cann et al., 2012).
Mannich Reaction in Synthesis of Heterocycles
The Mannich reaction, involving compounds like Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate, leads to the formation of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides. This is significant as it provides insight into the synthesis of N,S-containing heterocycles, which can be crucial in medicinal chemistry. Dotsenko et al. (2012) have contributed to this area of research (Dotsenko, Krivokolysko, & Litvinov, 2012).
Topoisomerase II Inhibitory Activity
Wentland et al. (1993) have studied 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and its derivatives for their inhibitory activity on mammalian topoisomerase II. This study expands the knowledge on potential therapeutic uses of these compounds in targeting topoisomerase II, which can be critical in cancer treatment (Wentland et al., 1993).
properties
IUPAC Name |
1-(1-cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c14-12(17)9-3-6-15(7-4-9)11-5-8-16(13(11)18)10-1-2-10/h9-11H,1-8H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYVXOAEONFQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide |
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